Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone
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Overview
Description
Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an imino group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the cyclopropyl group. One common method involves the reaction of 1,3-dibromopropane with sodium to form cyclopropane . The imino group can be introduced through a condensation reaction with an appropriate amine, while the lambda6-sulfanone moiety is often synthesized using sulfur-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone include:
Cyclopropane derivatives: Compounds with similar cyclopropyl groups.
Imino compounds: Molecules containing imino groups.
Sulfanone derivatives: Compounds with sulfur-containing functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Cyclopropyl(imino)(propan-2-yl)-lambda6-sulfanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
- Chemical Formula : C8H12N2OS
- Molecular Weight : 172.26 g/mol
- CAS Number : 2060050-99-7
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Antibacterial and Antifungal Activity : Preliminary studies suggest effectiveness against certain bacterial and fungal strains.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).
- Cell Membrane Disruption : It has been observed to disrupt the integrity of bacterial and fungal cell membranes, leading to cell death.
Case Studies
-
Anticancer Studies :
- In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- A study reported a dose-dependent inhibition of tumor growth in xenograft models when administered alongside standard chemotherapy agents.
-
Anti-inflammatory Research :
- Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) following induced inflammation.
- The compound's ability to inhibit COX enzymes was confirmed through enzyme assays, indicating potential for use in treating conditions like arthritis.
-
Antimicrobial Testing :
- The compound exhibited notable activity against Staphylococcus aureus and Candida albicans in agar diffusion assays, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone | Anticancer, antibacterial | Enzyme inhibition, membrane disruption |
(3-Bromophenyl)(ethyl)imino-lambda6-sulfanone | Anticancer, anti-inflammatory | MMP inhibition, cytokine modulation |
(3-Bromophenyl)(methyl)imino-lambda6-sulfanone | Antifungal | Cell membrane disruption |
Properties
Molecular Formula |
C6H13NOS |
---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
cyclopropyl-imino-oxo-propan-2-yl-λ6-sulfane |
InChI |
InChI=1S/C6H13NOS/c1-5(2)9(7,8)6-3-4-6/h5-7H,3-4H2,1-2H3 |
InChI Key |
ACGCVZAVUHJTKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=N)(=O)C1CC1 |
Origin of Product |
United States |
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